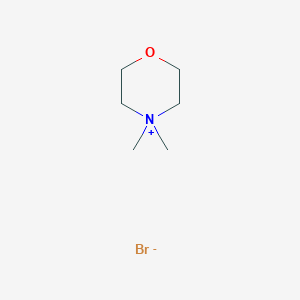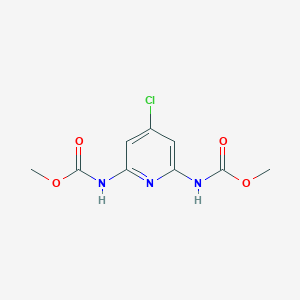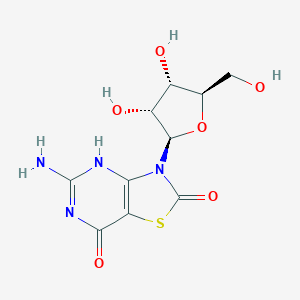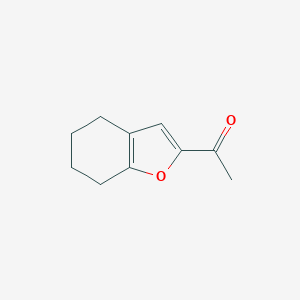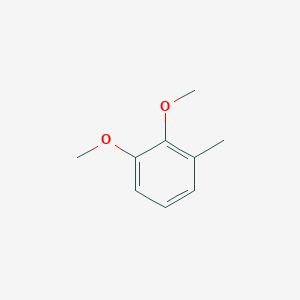
2,3-Dimetoxi tolueno
Descripción general
Descripción
2,3-Dimethoxytoluene is an organic compound with the chemical formula C₉H₁₂O₂. It is also known by other names such as 1,2-dimethoxy-3-methylbenzene and 3-methylveratrole . This compound is characterized by its colorless to pale yellow liquid or solid state and has a special fragrance similar to aromatic oil .
Aplicaciones Científicas De Investigación
2,3-Dimethoxytoluene has several applications in scientific research:
Biology: It is used in the study of plant growth regulators and their effects on plant development.
Medicine: It serves as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: It is used in the production of preservatives, pigments, dyes, and chemical reagents.
Mecanismo De Acción
Target of Action
This compound is a derivative of toluene, which is known to have effects on the central nervous system . .
Biochemical Pathways
2,3-Dimethoxytoluene is involved in the biosynthesis of volatile phenolic derivatives in rose petals . The enzymes orcinol O-methyltransferases (OOMT1 and OOMT2) are capable of methylating the precursors to give the final orcinol dimethyl ether product . .
Pharmacokinetics
Its molecular weight is 152.1904 , which might influence its bioavailability and pharmacokinetic properties
Result of Action
As a volatile compound in roses, it contributes to the unique scent of the flowers . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dimethoxytoluene. For instance, in roses, the production of this compound and its emission as a volatile component can be influenced by factors such as temperature, light, and humidity . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3-Dimethoxytoluene can be synthesized through various methods. One common method involves the methylation of 3-methylcatechol using dimethyl sulfate in the presence of a base . The reaction typically occurs under reflux conditions to ensure complete methylation.
Industrial Production Methods: In industrial settings, 2,3-dimethoxytoluene is produced by the methylation of 3-methylcatechol using dimethyl sulfate or methyl iodide in the presence of a strong base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dimethoxytoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, or nitrating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds.
Comparación Con Compuestos Similares
2,3-Dimethoxytoluene can be compared with other similar compounds such as:
2,6-Dimethoxytoluene: Similar in structure but with methoxy groups at different positions.
3,4-Dimethoxytoluene: Another isomer with methoxy groups at the 3 and 4 positions.
3-Methylcatechol: The precursor used in the synthesis of 2,3-dimethoxytoluene.
Uniqueness: 2,3-Dimethoxytoluene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to its isomers. This uniqueness makes it valuable in specific synthetic and research applications .
Propiedades
IUPAC Name |
1,2-dimethoxy-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-5-4-6-8(10-2)9(7)11-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXFNCKPYCAIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196259 | |
| Record name | 3-Methylveratrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4463-33-6 | |
| Record name | 2,3-Dimethoxytoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4463-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylveratrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004463336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4463-33-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylveratrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylveratrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2,3-Dimethoxytoluene be used in the synthesis of pharmaceutical compounds?
A2: Yes, 2,3-Dimethoxytoluene serves as a starting point for synthesizing various compounds, including pharmaceuticals. For example, it plays a crucial role in the total synthesis of MY336-a, a novel β-adrenergic receptor antagonist, and its epimer [].
Q2: How does the application of Ultra High Pressure (UHP) affect the aromatic profile of Pu'er tea, and what is the role of 2,3-Dimethoxytoluene in this context?
A3: UHP treatment significantly impacts the volatile compounds in Pu'er tea, enhancing its aromatic profile []. Notably, the mass fraction of 2,3-Dimethoxytoluene increases by 54.54% after UHP treatment []. This increase contributes to the enhanced stale taste and characteristic aroma of the tea [].
Q3: What role does 2,3-Dimethoxytoluene play in synthesizing complex organic molecules?
A4: 2,3-Dimethoxytoluene acts as a key building block in synthesizing complex molecules, particularly those with multiple chiral centers. Researchers have utilized it in the enantiospecific synthesis of pseudopterosin aglycones, specifically the putative aglycone of pseudopterosin G–J []. This synthesis utilizes an A→AB→ABC annulation strategy, where 2,3-Dimethoxytoluene, alongside allyl cations and their equivalents, helps create three benzylic stereogenic centers [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
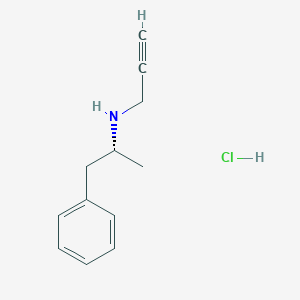
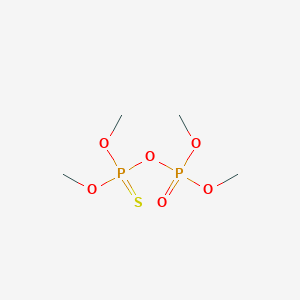
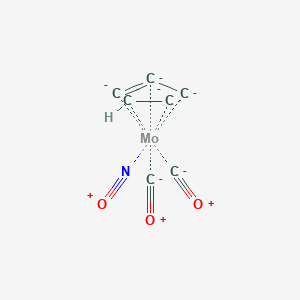
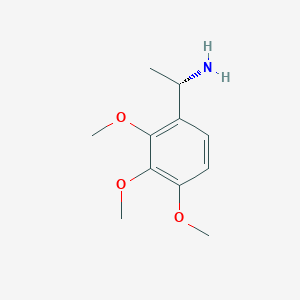

![[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide](/img/structure/B57002.png)
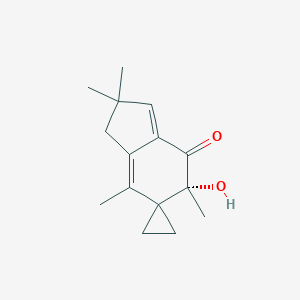
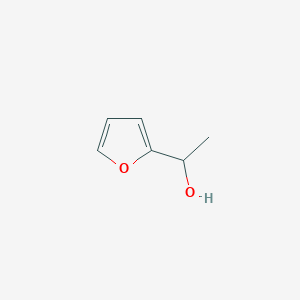
![Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B57012.png)
